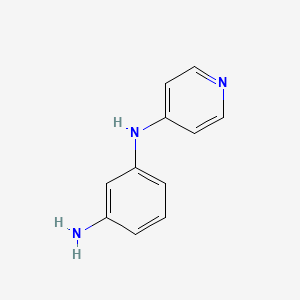

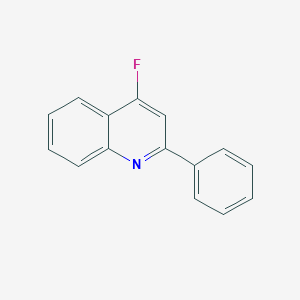

N1-(4-吡啶基)-1,3-苯二胺

描述

“N1-(4-Pyridinyl)-1,3-benzenediamine” is a compound that is structurally related to pyridine derivatives . Pyridine is a valuable nitrogen-based heterocyclic compound that is present in a large number of naturally occurring bioactive compounds . It is widely used in drug designing and development in pharmaceuticals as well as a precursor to agrochemicals and chemical-based industries .

Synthesis Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with an appropriate substrate and under optimum conditions, resulting in Schiff base as a product . This product behaves as a flexible and multidentate bioactive ligand .Molecular Structure Analysis

The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts . The Hirshfeld surface analysis and fingerprint plots show that the OH/HO contacts resulting from C–H⋯O intermolecular interactions contributed significantly to the overall surface interaction .Chemical Reactions Analysis

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties .科学研究应用

合成和表征

化学合成和激酶选择性: Ahmed El-Gokha 等人 (2019) 合成了与 N1-(4-吡啶基)-1,3-苯二胺相关的化合物,展示了对 c-Jun N 端激酶 3 的中等亲和力,并且对 p38α 丝裂原活化蛋白激酶具有选择性。这项工作强调了该化合物在开发选择性激酶抑制剂中的作用 Ahmed El-Gokha 等人,2019 年.

分子电子学的锚定基团: Christian A. Martin 等人 (2008) 的研究为分子电子学引入了一种基于富勒烯的锚定基团,其中 1,4-双(富勒烯[c]吡咯烷基)-1,4-苯二胺表现出稳定的吸附基序和较低的电导率分布,表明该化合物在增强分子结的稳定性和性能方面具有实用性 Christian A. Martin 等人,2008 年.

分子结构和相互作用

- 晶体堆积和相互作用研究: C. Lai 等人 (2006) 对异构的 N1,N4-双((吡啶基)-亚甲基)-环己烷-1,4-二胺进行了研究,分析了分子结构和晶体堆积,重点介绍了 C–H⋯N、C–H⋯π 和 π⋯π 相互作用的重要性。这项研究有助于理解分子结构的细微变化如何影响此类化合物的固态排列和相互作用 C. Lai 等人,2006 年。

催化应用

- 低聚催化: Liduo Chen 等人 (2019) 讨论了带有吡啶-亚胺配体的镍配合物在乙烯低聚中的利用,其中基于 N1-(4-吡啶基)-1,3-苯二胺骨架合成的配体显示出良好的催化活性。此应用强调了此类化合物在工业催化中的作用,特别是在生产低聚物方面 Liduo Chen 等人,2019 年。

生化性质

- 多胺类似物识别: R. Bergeron 等人 (1995) 对多胺的类似物和同系物(包括与 N1-(4-吡啶基)-1,3-苯二胺相关的结构)进行了一项研究,探索了它们的生物学特性,并证明了电荷在类似物识别中的重要性细胞。此类见解对于设计具有特定生化相互作用的化合物至关重要 R. Bergeron 等人,1995 年。

作用机制

Target of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to interact with active residues of ATF4 and NF-kB proteins .

Mode of Action

Similar compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

Related compounds have been found to affect the er stress pathway and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties .

属性

IUPAC Name |

3-N-pyridin-4-ylbenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUXXNFYPNKDJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

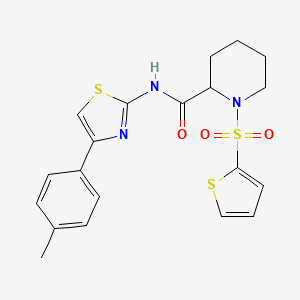

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B3212218.png)

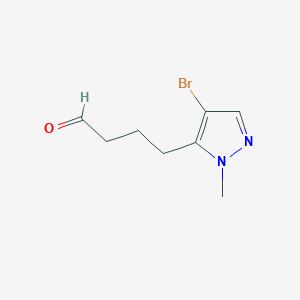

![4-Benzyl 9-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B3212225.png)

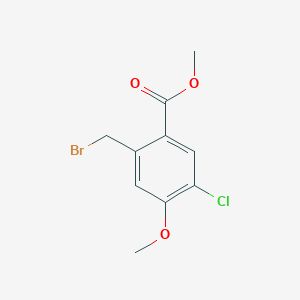

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide](/img/structure/B3212284.png)

![4-{[Benzyl(propyl)amino]methyl}aniline](/img/structure/B3212303.png)